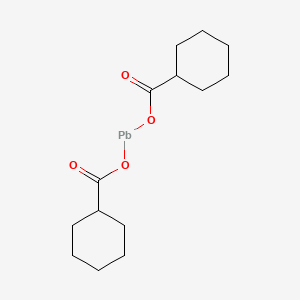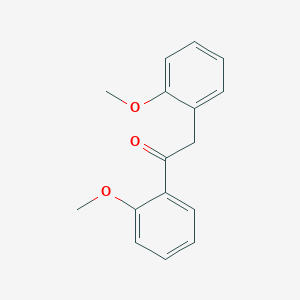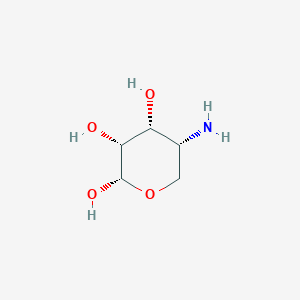
4-Amino-4-deoxy-alpha-D-ribopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-deoxy-alpha-D-ribopyranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the fourth carbon position. It is an important building block in the synthesis of various biologically active molecules and has applications in medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-deoxy-alpha-D-ribopyranose typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group. One common method starts with the protection of the hydroxyl groups of ribose, followed by the selective tosylation at the fourth position. The tosyl group is then displaced by an azide group, which is subsequently reduced to form the amino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-4-deoxy-alpha-D-ribopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of acylated or sulfonated products.
Applications De Recherche Scientifique
4-Amino-4-deoxy-alpha-D-ribopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-4-deoxy-alpha-D-ribopyranose involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound can also participate in glycosylation reactions, modifying the structure and function of proteins and lipids.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-4-deoxy-alpha-L-arabinopyranose: Similar structure but different stereochemistry.
4-Amino-4-deoxy-beta-D-ribopyranose: Similar structure but different anomeric configuration.
4-Amino-4-deoxy-D-glucose: Similar functional group but different sugar backbone.
Uniqueness
4-Amino-4-deoxy-alpha-D-ribopyranose is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
Numéro CAS |
782418-47-7 |
|---|---|
Formule moléculaire |
C5H11NO4 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-aminooxane-2,3,4-triol |
InChI |
InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4-,5+/m1/s1 |
Clé InChI |
OEVMNXDFKAZCIM-AIHAYLRMSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)N |
SMILES canonique |
C1C(C(C(C(O1)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
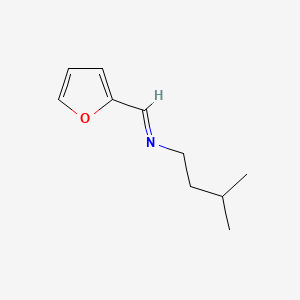
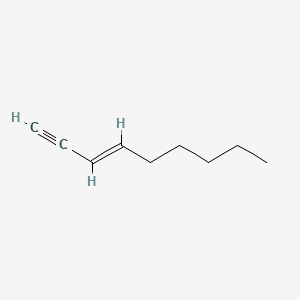
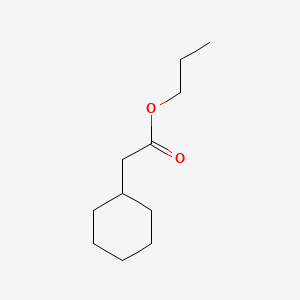
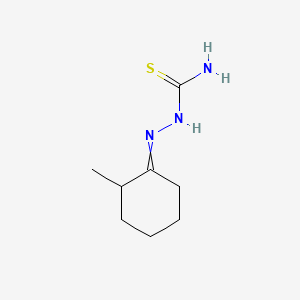
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
